

Application Note: HPLC-UV Method for the Quantitative Determination of Metominostrobin

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Compound of Interest

Compound Name: **Metominostrobin**

Cat. No.: **B8650213**

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Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely utilized in agriculture to control a variety of fungal diseases in crops.^[1] Accurate and reliable analytical methods are imperative for the quality control of **Metominostrobin** in technical materials and commercial formulations.^[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and specific technique well-suited for this purpose.^[1] This application note details a validated HPLC-UV method for the quantitative analysis of **Metominostrobin**.

Principle

This method employs reversed-phase HPLC to separate **Metominostrobin** from potential impurities and formulation components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where **Metominostrobin** exhibits a strong response.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.^[1] Data acquisition and processing are managed by a suitable chromatography data system.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40°C
Detection Wavelength	240 nm
Run Time	Approximately 10 minutes

Source: Benchchem Application Note[1]

2. Reagents and Standards

- **Metominostrobin** analytical standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)

3. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Metominostrobin** analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1] These solutions are used to construct the calibration curve.

4. Sample Preparation (for a 20% Suspension Concentrate Formulation)

- Accurately weigh a quantity of the formulation equivalent to 25 mg of **Metominostrobin** into a 25 mL volumetric flask.[1]
- Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[1]
- Dilute to volume with acetonitrile and mix thoroughly.[1]
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.[1]
- Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 $\mu\text{g/mL}$).[1]

5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area responses for **Metominostrobin**.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **Metominostrobin** in the sample by comparing its peak area to the calibration curve.

Method Validation Summary

The developed HPLC-UV method should be validated in accordance with International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

Table 2: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

Table 3: Linearity

Parameter	Result
Concentration Range	1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999

Table 4: Precision

Level	Repeatability (RSD, n=6)	Intermediate Precision (RSD, n=6)
Low QC	≤ 2.0%	≤ 2.0%
Mid QC	≤ 2.0%	≤ 2.0%
High QC	≤ 2.0%	≤ 2.0%

Table 5: Accuracy (Recovery)

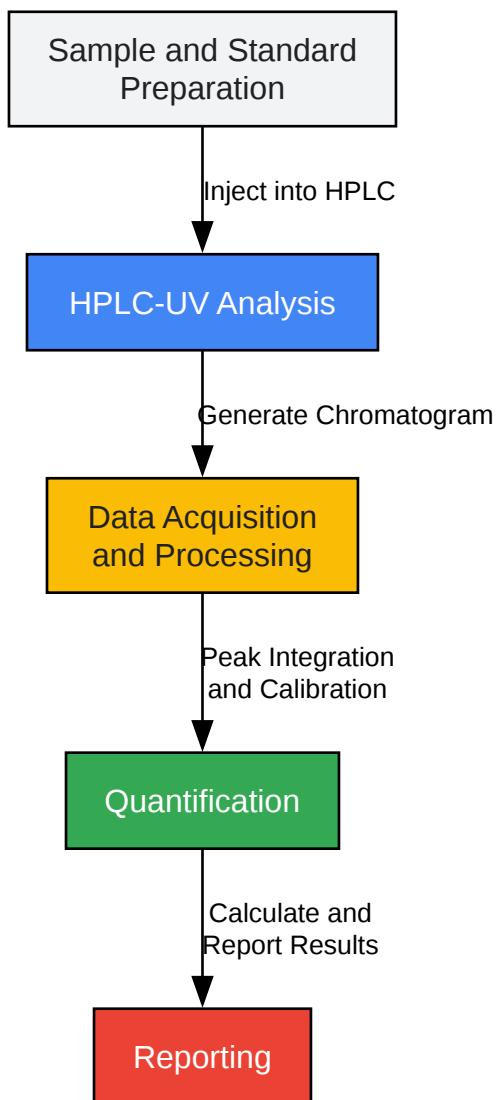
Spiked Concentration	Recovery (%)
80%	98 - 102%
100%	98 - 102%
120%	98 - 102%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Result
LOD	0.01 µg/mL
LOQ	0.05 µg/mL

Note: The quantitative data presented in Tables 2-6 are representative values based on typical validation results for similar HPLC-UV methods and should be confirmed during actual method validation.

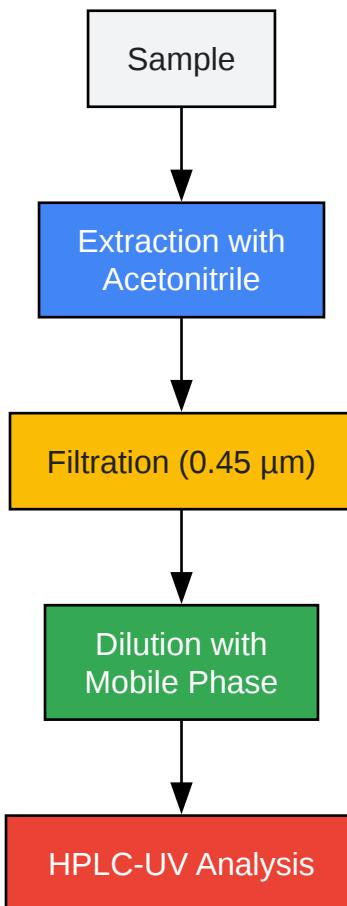
Experimental Workflow



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Caption: Experimental workflow for **Metominostrobin** quantification.

Signaling Pathway (Logical Relationship)



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Caption: Sample preparation logical flow for HPLC analysis.

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References

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